

Kpc-2-IN-1 chemical properties

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Compound of Interest		
Compound Name:	Kpc-2-IN-1	
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An In-depth Technical Guide to the Chemical Properties and Inhibitory Action of Kpc-2-IN-1

Introduction

Kpc-2-IN-1 is a potent, boronic acid-based inhibitor of the Klebsiella pneumoniae carbapenemase-2 (KPC-2) enzyme.[1] The emergence of KPC-2, a class A serine β-lactamase, represents a significant threat to public health by conferring bacterial resistance to a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems.[2][3][4] **KPC-2-IN-1** is designed to counteract this resistance mechanism, restoring the efficacy of conventional antibiotics. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of **Kpc-2-IN-1** for researchers, scientists, and drug development professionals.

Core Chemical Properties of Kpc-2-IN-1

Kpc-2-IN-1 is a triazole-substituted phenylboronic acid derivative.[1] Its chemical and physical properties are summarized in the table below.



Property	Data	Reference
Chemical Name	Kpc-2-IN-1	[1]
Description	Boronic acid derivative	[1]
Molecular Formula	C13H12BN3O2S	[1]
Molecular Weight	285.13 g/mol	[1]
CAS Number	2232877-85-7	[1]
SMILES	OB(C1=CC=CC(CN2N=NC(C3 =CSC=C3)=C2)=C1)O	[1]

Mechanism of Action: Inhibition of KPC-2

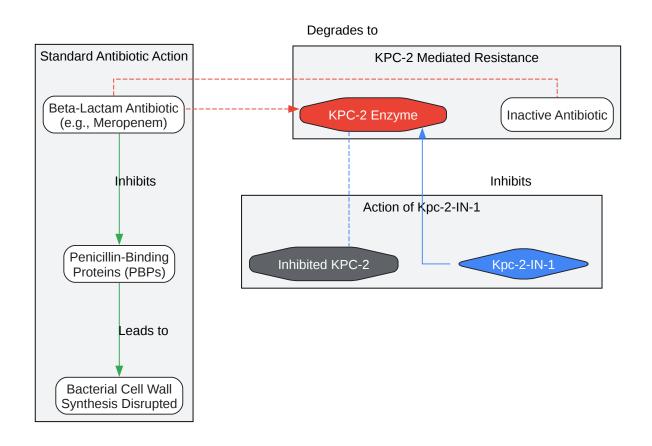
The primary function of KPC-2 is to hydrolyze the amide bond within the four-membered β -lactam ring characteristic of penicillin, cephalosporin, and carbapenem antibiotics.[3][5] This enzymatic degradation inactivates the antibiotic before it can reach its target—the penicillin-binding proteins (PBPs) responsible for bacterial cell wall synthesis.

The catalytic process of KPC-2 involves two main steps:

- Acylation: The catalytic Serine-70 (S70) residue in the KPC-2 active site performs a nucleophilic attack on the β-lactam ring, forming a covalent acyl-enzyme intermediate.[3]
- Deacylation: A water molecule, activated by Glutamate-166 (E166), hydrolyzes the acylenzyme intermediate, releasing the inactivated antibiotic and regenerating the active enzyme.[3] KPC-2 is particularly efficient at this deacylation step, enabling its potent carbapenemase activity.[3][6]

Kpc-2-IN-1 acts as a transition-state analog. The boronic acid moiety is key to its inhibitory function, forming a reversible covalent bond with the catalytic S70 residue in the KPC-2 active site. This interaction mimics the tetrahedral transition state of β -lactam hydrolysis, effectively blocking the enzyme's active site and preventing it from binding to and hydrolyzing β -lactam antibiotics.[7]





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Figure 1: Mechanism of KPC-2 inhibition by **Kpc-2-IN-1**.

Quantitative Data and In Vitro Efficacy

Kpc-2-IN-1 demonstrates high potency against its target enzyme and significant synergistic effects when combined with β -lactam antibiotics against resistant bacterial strains.



Enzyme Inhibition

The inhibitory potential of **Kpc-2-IN-1** against purified KPC-2 enzyme is quantified by its inhibition constant (K_i).

Compound	Target	Κι (μΜ)	Reference
Kpc-2-IN-1	KPC-2	0.032	[1]

Antibiotic Synergy

When used in combination with antibiotics, **Kpc-2-IN-1** effectively restores their activity against KPC-2-producing E. coli. The following table summarizes the reduction in the Minimum Inhibitory Concentration (MIC) of cefotaxime (CTX) and meropenem (MEM).



Organism Strains	Antibiotic	MIC without Inhibitor (µg/mL)	Kpc-2-IN- 1 Conc. (μg/mL)	MIC with Inhibitor (μg/mL)	Fold Increase in Suscepti bility	Referenc e
E. coli BL21 (DE3) (KPC-2)	Cefotaxime	16	50	≤ 0.03	~512	[1]
E. coli BL21 (DE3) (KPC-2)	Meropene m	>64	50	≤ 0.06	>1000	[1]
E. coli NCTC 10418 (KPC-2)	Cefotaxime	16	50	≤ 0.03	~512	[1]
E. coli NCTC 10418 (KPC-2)	Meropene m	>64	50	≤ 0.06	>1000	[1]

Cell Viability

Kpc-2-IN-1 is well-tolerated in human cell lines, indicating a favorable preliminary safety profile. [1] A similar compound, KPC-2-IN-2, showed over 80% viability in HEK-293 cells after 24 hours at concentrations of 5 and 50 μ g/mL.[8]

Experimental Protocols

The evaluation of **Kpc-2-IN-1** involves standard microbiological and biochemical assays.

Protocol 1: Determination of Enzyme Inhibition Constant (K_i)



This protocol outlines a general method for determining the K_i value of an inhibitor against KPC-2 using a chromogenic substrate like nitrocefin.

- Reagents and Materials:
 - Purified KPC-2 β-lactamase enzyme.
 - Nitrocefin (reporter substrate).
 - Kpc-2-IN-1 dissolved in DMSO.
 - Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).
 - 96-well microplate and spectrophotometer.
- Procedure:
 - Prepare serial dilutions of Kpc-2-IN-1 in the assay buffer.
 - 2. In a 96-well plate, add a fixed concentration of KPC-2 enzyme to each well containing the different inhibitor concentrations.
 - 3. Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).
 - 4. Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.
 - 5. Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time.
 - 6. Calculate the initial velocity (V₀) for each inhibitor concentration.
 - 7. Determine the IC₅₀ value by plotting the enzyme activity against the logarithm of the inhibitor concentration.
 - 8. Calculate the K_i value using the Cheng-Prusoff equation, $K_i = IC_{50} / (1 + [S]/K_m)$, where [S] is the substrate concentration and K_m is the Michaelis-Menten constant for the substrate.



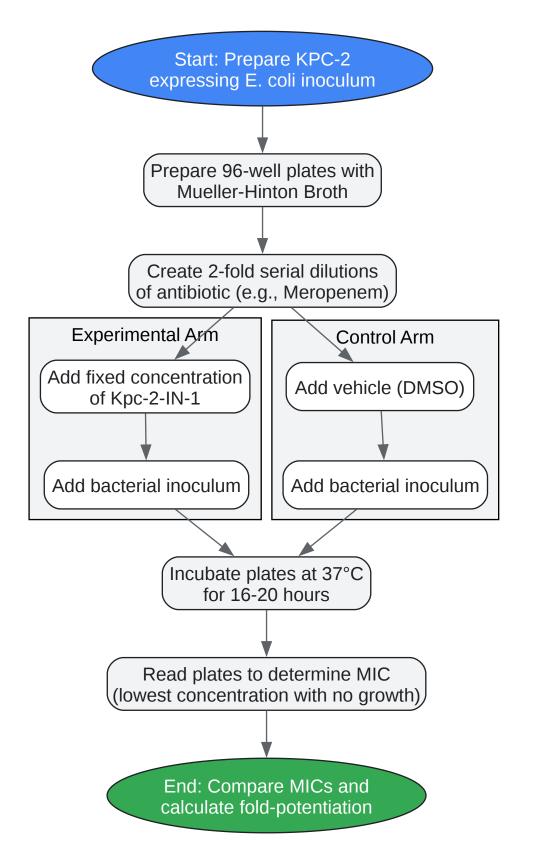
Protocol 2: Antibiotic Synergy Testing (MIC Reduction Assay)

This protocol determines the ability of **Kpc-2-IN-1** to potentiate the activity of a β -lactam antibiotic against a KPC-2-producing bacterial strain.

- · Reagents and Materials:
 - KPC-2-expressing E. coli strain (e.g., BL21 DE3).
 - Cation-adjusted Mueller-Hinton Broth (CAMHB).
 - β-lactam antibiotic stock solution (e.g., cefotaxime).
 - Kpc-2-IN-1 stock solution.
 - 96-well microplates.
- Procedure:
 - 1. Prepare a bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL) and dilute it to a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
 - 2. In a 96-well plate, perform a two-fold serial dilution of the β-lactam antibiotic in CAMHB.
 - 3. Add a fixed, sub-inhibitory concentration of **Kpc-2-IN-1** (e.g., 5 or 50 µg/mL) to each well of a corresponding set of antibiotic dilutions.[1]
 - 4. A control plate with only the antibiotic dilutions (no inhibitor) should be prepared in parallel.
 - 5. Add the standardized bacterial inoculum to all wells.
 - 6. Incubate the plates at 37°C for 16-20 hours.[1]
 - 7. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.



8. Compare the MIC of the antibiotic with and without **Kpc-2-IN-1** to calculate the fold-potentiation.





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Figure 2: Experimental workflow for an MIC reduction synergy assay.

Conclusion

Kpc-2-IN-1 is a highly effective inhibitor of the KPC-2 β -lactamase, a critical driver of antibiotic resistance. Its boronic acid-based structure allows it to potently and reversibly bind to the enzyme's active site. In vitro studies have confirmed its ability to restore the bactericidal activity of β -lactam antibiotics like cefotaxime and meropenem against otherwise resistant strains of E. coli.[1] The well-defined chemical properties, clear mechanism of action, and strong preclinical data make **Kpc-2-IN-1** a promising lead compound for the development of next-generation β -lactamase inhibitors to combat multidrug-resistant bacterial infections.

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